molecular formula C7H4N4S B14668619 1H-imidazo[4,5-f][2,1,3]benzothiadiazole CAS No. 40557-63-9

1H-imidazo[4,5-f][2,1,3]benzothiadiazole

Cat. No.: B14668619
CAS No.: 40557-63-9
M. Wt: 176.20 g/mol
InChI Key: GOFSAZUXDVACHA-UHFFFAOYSA-N
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Description

1H-imidazo[4,5-f][2,1,3]benzothiadiazole: is a heterocyclic compound that features a fused ring system combining an imidazole ring and a benzothiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-imidazo[4,5-f][2,1,3]benzothiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-phenylenediamine with carbon disulfide and subsequent cyclization with formic acid . Another approach includes the use of N,N-dimethylformamide (DMF) and hexamethyldisilazane (HMDS) as reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by employing continuous flow reactors and optimizing reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

1H-imidazo[4,5-f][2,1,3]benzothiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogens in the presence of a Lewis acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 1H-imidazo[4,5-f][2,1,3]benzothiadiazole varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access . In materials science, its electronic properties are exploited to enhance the performance of devices like OLEDs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-imidazo[4,5-f][2,1,3]benzothiadiazole is unique due to its fused ring system that combines the properties of both imidazole and benzothiazole. This unique structure imparts distinct electronic and photophysical properties, making it valuable in various applications such as fluorescent probes and electronic materials .

Properties

CAS No.

40557-63-9

Molecular Formula

C7H4N4S

Molecular Weight

176.20 g/mol

IUPAC Name

1H-imidazo[4,5-f][2,1,3]benzothiadiazole

InChI

InChI=1S/C7H4N4S/c1-4-5(9-3-8-4)2-7-6(1)10-12-11-7/h1-3,10H

InChI Key

GOFSAZUXDVACHA-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=NSN2)C=C3C1=NC=N3

Origin of Product

United States

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